molecular formula C11H17BN2O2 B1519694 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1073354-97-8

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No. B1519694
M. Wt: 220.08 g/mol
InChI Key: FSJAKASJCJZKET-UHFFFAOYSA-N
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Description

“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” are not explicitly provided in the search results .

Scientific Research Applications

Synthesis and Structural Analysis

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is utilized as an intermediate in the synthesis of various boric acid ester compounds. For example, Huang et al. (2021) detailed the synthesis and structural characterization of related boric acid ester intermediates through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures of these compounds were also investigated using density functional theory (DFT), revealing significant physicochemical properties (Huang et al., 2021).

Catalytic Applications

This compound has been used in catalytic processes. For instance, Huang et al. (2011) discussed its application in the catalytic enantioselective borane reduction of benzyl oximes, demonstrating its role in the preparation of chiral amines (Huang et al., 2011).

Design and Synthesis of Novel Compounds

The compound is also important in the design and synthesis of new molecules. Abd El Kader et al. (2012) synthesized a series of 5-substituted arylpyridin-2(1H)-ones and arylpyrimidin-4(3H)-ones based on pirfenidone, using a methodology that involves arylation of heterocyclic amines with arylboronic acids (Abd El Kader et al., 2012).

Molecular Structure and Reactivity Studies

It's used in studies to understand molecular structure and reactivity. Sopková-de Oliveira Santos et al. (2003) reported on the structure and reactivity differences of pyridin-2-ylboron derivatives, providing insights into their chemical behavior and stability (Sopková-de Oliveira Santos et al., 2003).

Detection and Sensing Applications

Its derivatives have been employed in detection and sensing technologies. For example, Fu et al. (2016) synthesized derivatives that show fast deboronation in hydrogen peroxide vapor, leading to highly sensitive detection applications (Fu et al., 2016).

Antifungal and Antibacterial Properties

Compounds synthesized from this molecule have shown promising antifungal and antibacterial properties. Irving et al. (2003) synthesized novel N2B heterocycles from ethylenediamine derivatives and 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, exhibiting significant antifungal and moderate antibacterial activities (Irving et al., 2003).

Safety And Hazards

The safety and hazards associated with “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” are not explicitly provided in the search results .

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-14-9(8)13/h5-7H,1-4H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJAKASJCJZKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656452
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

CAS RN

1073354-97-8
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073354-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminopyridine-3-boronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MP Huestis, D Dela Cruz, AG DiPasquale… - Journal of Medicinal …, 2021 - ACS Publications
Optimization of a series of aryl urea RAF inhibitors led to the identification of type II pan-RAF inhibitor GNE-0749 (7), which features a fluoroquinazolinone hinge-binding motif. By …
Number of citations: 14 pubs.acs.org
W Han, Y Ding, Y Xu, K Pfister, S Zhu… - Journal of Medicinal …, 2016 - ACS Publications
The discovery of a highly potent and selective small molecule inhibitor 9 for in vitro target validation of MNK1/2 kinases is described. The aminopyrazine benzimidazole series was …
Number of citations: 22 pubs.acs.org

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